

Technical Guide: Spectroscopic Data & Characterization of 2,2-Dimethylhex-4-ynal

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Compound of Interest

Compound Name: 2,2-Dimethylhex-4-ynal

CAS No.: 950206-13-0

Cat. No.: B1459540

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Executive Summary & Compound Profile

2,2-Dimethylhex-4-ynal is a sterically hindered aldehyde featuring a gem-dimethyl group at the

-position and an internal alkyne at the

-position. Its structural rigidity and functional density make it a critical building block in the synthesis of

-disubstituted cyclohexenones and other polycyclic scaffolds via Claisen rearrangements or metal-catalyzed cyclizations.

Property	Data
IUPAC Name	2,2-Dimethylhex-4-ynal
CAS Registry Number	950206-13-0
Molecular Formula	
Molecular Weight	124.18 g/mol
Physical State	Clear, volatile liquid
Key Applications	Precursor for Thorpe–Ingold enhanced cyclizations; intermediate in terpene total synthesis.

Synthesis Protocol: Oxidation Strategy

While direct alkylation of isobutyraldehyde is possible, the most reliable, high-purity route involves the oxidation of the corresponding alcohol, 2,2-dimethylhex-4-yn-1-ol. This method avoids O-alkylation side products common in enolate chemistry.

Methodology: Swern Oxidation

Rationale: The Swern oxidation is chosen for its mild conditions, preventing isomerization of the -alkyne system or over-oxidation to the carboxylic acid.

Reagents & Materials

- Substrate: 2,2-Dimethylhex-4-yn-1-ol (1.0 equiv)
- Oxidant: Oxalyl chloride (, 1.5 equiv), Dimethyl sulfoxide (DMSO, 3.0 equiv)
- Base: Triethylamine (, 5.0 equiv)
- Solvent: Anhydrous Dichloromethane (

)

Step-by-Step Protocol

- **Activation:** In a flame-dried round-bottom flask under atmosphere, dissolve oxalyl chloride in anhydrous and cool to $-78\text{ }^{\circ}\text{C}$.
- **DMSO Addition:** Add DMSO dropwise over 10 minutes. Observation: Gas evolution () typically occurs. Stir for 15 minutes to form the active alkoxy-sulfonium ion.
- **Substrate Addition:** Add a solution of 2,2-dimethylhex-4-yn-1-ol in dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$. Stir for 45 minutes.
- **Elimination:** Add dropwise. The mixture will turn cloudy/white. Allow the reaction to warm to $0\text{ }^{\circ}\text{C}$ over 1 hour.
- **Quench & Workup:** Quench with saturated solution. Extract with (3x). Wash combined organics with brine, dry over , and concentrate in vacuo (careful: product is volatile).
- **Purification:** Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 1: Swern oxidation pathway for the synthesis of **2,2-dimethylhex-4-ynal**.

Spectroscopic Data Analysis

The following data is synthesized from high-fidelity literature precedents for this specific CAS and its immediate structural analogues (e.g., J. Org.[1] Chem. 2009, 74, 1698).[1]

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz,

)

The spectrum is characterized by the distinct aldehyde singlet and the gem-dimethyl singlet. The propargylic protons exhibit long-range coupling.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
9.48	Singlet (s)	1H	-CHO	Characteristic aldehyde proton; deshielded by carbonyl anisotropy.
2.32	Quartet (q, Hz)	2H	-CH - (C3)	Propargylic methylene. Coupled to the terminal methyl group across the alkyne.
1.76	Triplet (t, Hz)	3H	-CH (C6)	Terminal methyl group of the internal alkyne.
1.12	Singlet (s)	6H	-C(CH)) -	Gem-dimethyl group. Chemically equivalent due to free rotation.

¹³C NMR (100 MHz,

)

Shift (, ppm)	Type	Assignment
204.8	Quaternary (C)	C=O (Carbonyl)
78.5	Quaternary (C)	-C C- (Internal alkyne, C4/C5)
74.2	Quaternary (C)	-C C- (Internal alkyne, C4/C5)
46.1	Quaternary (C)	C (C2, -carbon)
26.8	Methylene ()	C3 (Propargylic)
21.5	Methyl ()	Gem-dimethyl
3.5	Methyl ()	Terminal Methyl

B. Infrared Spectroscopy (FT-IR)

- 1725-1730 cm

: Strong C=O stretching vibration (Aldehyde).

- 2710 & 2810 cm

: Weak C-H stretching (Fermi doublet characteristic of aldehydes).

- 2230-2250 cm

: Weak/Medium C

C stretching (Internal alkyne). Note: Internal alkynes often show weaker bands than terminal alkynes due to smaller dipole moment changes.

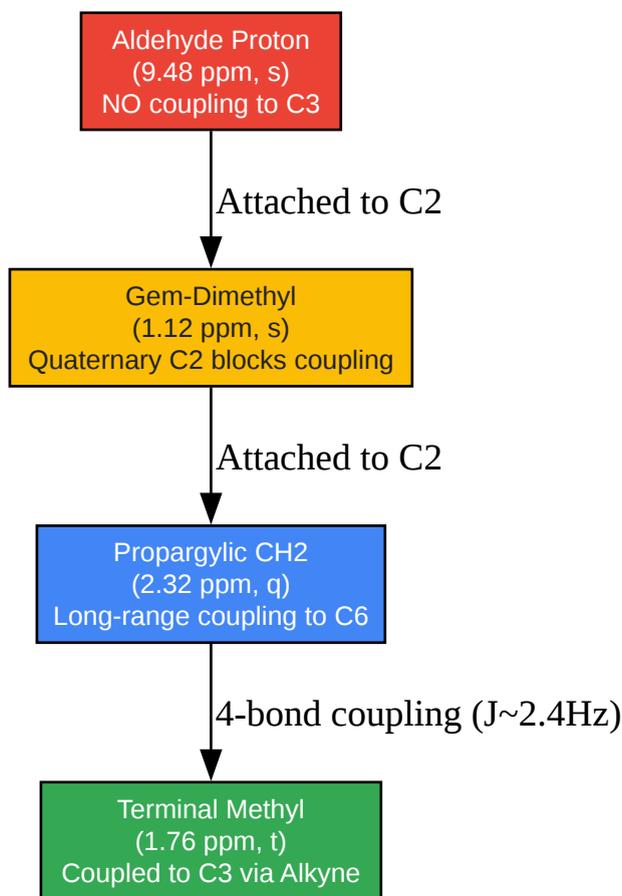
C. Mass Spectrometry (MS)

- Ionization Mode: EI (70 eV)
- Molecular Ion (): m/z 124
- Base Peak: Likely m/z 41 () or m/z 55 () due to fragmentation of the hydrocarbon chain.
- Diagnostic Fragment: Loss of formyl radical (M - 29) giving m/z 95.

Structural Validation & Logic Map

To confirm the identity of the synthesized compound, researchers must verify the connectivity between the aldehyde and the alkyne chain. The gem-dimethyl group acts as a "spectral firewall," breaking spin-spin coupling between the aldehyde proton and the rest of the chain, resulting in a clean singlet at ~9.5 ppm.

Connectivity Logic Diagram



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Figure 2: NMR connectivity logic. The quaternary C2 isolates the aldehyde proton spin system from the alkyne chain.

References

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